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Compound of Interest

Compound Name:
3-(5-bromo-1H-indol-3-yl)propan-

1-ol

CAS No.: 165250-34-0

Cat. No.: B060967 Get Quote

Executive Summary
Brominated indoles represent a privileged scaffold in marine natural product chemistry and

medicinal synthesis.[1][2] Unlike their non-halogenated counterparts, the presence of a

bromine atom at the C5, C6, or C7 position induces a "Heavy Atom Effect," significantly altering

the molecule's lipophilicity (

), metabolic stability, and binding affinity via halogen bonding (X-bonding).

This guide dissects the two primary therapeutic vectors for brominated indoles: Kinase

Inhibition (Oncology) and Quorum Sensing Inhibition (Antimicrobial). It provides actionable

protocols for the synthesis and evaluation of the flagship compound 6-bromoindirubin-3'-oxime

(BIO), a potent GSK-3

inhibitor.

Structural Pharmacology: The Bromine Advantage
The biological potency of brominated indoles is not accidental.[1] The bromine substituent

serves three critical functions in ligand-target interactions:

Sigma-Hole Interactions: The anisotropy of the electron density on the bromine atom creates

a positive electrostatic potential region (sigma-hole) along the C-Br bond axis, facilitating
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strong halogen bonds with backbone carbonyl oxygens in protein binding pockets.

Lipophilicity Modulation: Bromination increases membrane permeability, allowing these

compounds to cross the blood-brain barrier (BBB) and bacterial cell walls more effectively

than simple indoles.

Metabolic Blockade: Substitution at the C5 or C6 position often blocks Phase I metabolic

oxidation, extending the compound's half-life (

).

Oncology: GSK-3 Inhibition & The Wnt Pathway
The most chemically significant application of brominated indoles is the inhibition of Glycogen

Synthase Kinase-3

(GSK-3

). The synthetic derivative 6-bromoindirubin-3'-oxime (BIO) is the gold standard in this class.

Mechanism of Action
In resting cells, GSK-3

is active and phosphorylates

-catenin, marking it for ubiquitination and proteasomal degradation. BIO acts as an ATP-
competitive inhibitor of GSK-3

(IC

~5 nM).[3][4]

Inhibition: BIO binds to the ATP pocket of GSK-3

.[4][5]

Stabilization:

-catenin is no longer phosphorylated.
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Translocation: Cytosolic

-catenin accumulates and translocates to the nucleus.

Transcription:

-catenin binds to TCF/LEF transcription factors, activating Wnt target genes (e.g., c-myc,
cyclin D1) involved in proliferation and stem cell pluripotency maintenance.

Pathway Visualization
The following diagram illustrates the specific intervention point of BIO within the canonical Wnt

signaling cascade.
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Figure 1: Mechanism of BIO-mediated Wnt pathway activation via GSK-3

inhibition.

Antimicrobial Activity: Quorum Sensing Inhibition
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Marine-derived brominated indoles (e.g., from Laurencia algae or Aplysina sponges) function

primarily as Quorum Sensing Inhibitors (QSIs) rather than traditional bactericides. This is a

critical distinction: they disarm bacteria without imposing the selective pressure that drives

antibiotic resistance.

Comparative Potency Data
Bromination significantly enhances QSI activity against Gram-negative pathogens like

Chromobacterium violaceum and E. coli.

Compound
Target
Organism

Activity Type
IC

/ MIC
Reference

Indole-3-

carboxaldehyde
C. violaceum QS Inhibition 171 µM [1]

5-Bromoindole-3-

carboxaldehyde
C. violaceum QS Inhibition 13 µM [1]

6-Bromoindole-3-

carboxaldehyde
C. violaceum QS Inhibition 19 µM [1]

6-Bromoisatin
Benign Colon

Cells
Cytotoxicity

>100 µM (Low

Tox)
[2]

BIO
GSK-3

Kinase
Kinase Inhibition 5 nM [3]

Key Insight: The addition of a bromine atom at position 5 or 6 increases QSI potency by

approximately 10-13 fold compared to the non-brominated parent compound [1].

Experimental Protocols
This section details the synthesis of BIO and a validation assay for its activity. These protocols

are designed for a standard organic chemistry/biology laboratory.

Synthesis of 6-Bromoindirubin-3'-oxime (BIO)
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Objective: Synthesize BIO from commercially available 6-bromoisatin. Yield Target: 60-75%

Reagents:

6-Bromoisatin

3-Acetoxyindole (or Indoxyl acetate)

Anhydrous Methanol (MeOH)

Sodium Carbonate (

)

Hydroxylamine Hydrochloride (

)

Pyridine

Workflow:

Condensation (Indirubin Core Formation):

Dissolve 6-bromoisatin (1 eq) and 3-acetoxyindole (1 eq) in anhydrous MeOH under

atmosphere.

Add solid

(2.5 eq) to the solution.

Stir at room temperature for 12-18 hours. The solution will turn deep violet/purple

(formation of 6-bromoindirubin).

Purification: Acidify with 1M HCl, filter the precipitate, wash with water and cold MeOH.

Dry in vacuo.

Oxime Formation (Functionalization):
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Dissolve the isolated 6-bromoindirubin in Pyridine (10 mL/mmol).

Add Hydroxylamine Hydrochloride (10 eq).

Reflux at 120°C for 1.5 - 2 hours.

Critical Control Point: Monitor via TLC (DCM:MeOH 95:5). The product spot will be less

polar than the starting material.

Cool to RT and pour into ice-cold water.

Filter the orange/red precipitate. Recrystallize from Ethanol/Water.
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Alkaline Condensation
(MeOH, Na2CO3)

6-Bromoindirubin
(Violet Solid)

Reflux w/ NH2OH-HCl
(Pyridine, 120°C)
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Figure 2: Two-step synthesis of BIO from 6-bromoisatin.

Validation: GSK-3 Kinase Assay (Luminescence)
Objective: Confirm biological activity of synthesized BIO.

Preparation: Prepare 3x Kinase Buffer (Tris-HCl pH 7.5,

, BSA, DTT).

Enzyme Mix: Dilute recombinant human GSK-3

(approx 2-5 ng/well) in buffer.

Substrate: Use a GSK-3

specific peptide (e.g., GSM peptide) at 20 µM.

Inhibitor: Add synthesized BIO (serial dilution 0.1 nM to 10 µM).

Reaction: Initiate with ATP (10 µM). Incubate for 60 min at RT.
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Detection: Add ADP-Glo™ Reagent (promotes ATP depletion). Incubate 40 min. Add Kinase

Detection Reagent (converts ADP to ATP -> Luciferase).

Readout: Measure Luminescence (RLU). Calculate IC

using non-linear regression (GraphPad Prism).

Validation Criteria: Reference BIO (commercial) should yield IC

~5-10 nM.

Future Directions & Toxicity
While brominated indoles like BIO are potent tools, their clinical translation faces ADME

challenges.

Toxicity: Some marine extracts containing complex mixtures (e.g., from Dicathais orbita)

have shown hepatotoxicity in vivo [2]. However, purified 6-bromoisatin and BIO show a much

wider therapeutic window.

Selectivity: While BIO is selective for GSK-3

over most kinases, it does show cross-reactivity with CDK1 and CDK5. Next-generation
analogs (e.g., 6-bromoindirubin-3'-acetoxime) aim to improve this selectivity profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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